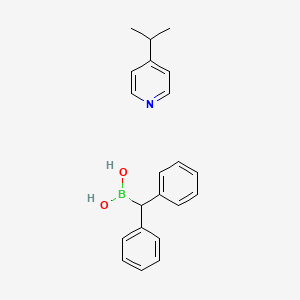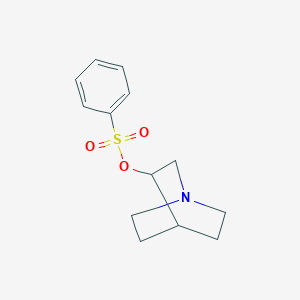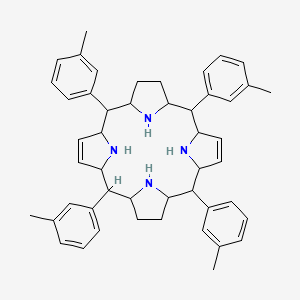
5,10,15,20-Tetrakis(3-methylphenyl)porphyri
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(3-methylphenyl)porphyrin: is a synthetic porphyrin derivative. Porphyrins are a class of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. These compounds are characterized by a large, stable ring structure composed of four pyrrole subunits interconnected by methine bridges. The unique structure of porphyrins allows them to coordinate metal ions, making them useful in various applications, including catalysis, photodynamic therapy, and as sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin typically involves the condensation of pyrrole with an aldehyde under acidic conditions. One common method is the Adler-Longo synthesis, where pyrrole and 3-methylbenzaldehyde are refluxed in propionic acid. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solventless or microwave-assisted methods may be employed to reduce environmental impact and improve reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin dianions.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Porphyrin dianions.
Substitution: Various substituted porphyrins depending on the electrophile used
Applications De Recherche Scientifique
Chemistry: 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to coordinate metal ions makes it valuable in catalysis and as a photosensitizer in photochemical reactions.
Biology: In biological research, this compound is used to study the behavior of porphyrins in biological systems. It serves as a model compound for understanding the function of natural porphyrins in hemoglobin and chlorophyll.
Medicine: The compound is employed in photodynamic therapy (PDT) for cancer treatment. As a photosensitizer, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Industry: In industrial applications, 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin is used in the development of sensors for detecting gases and other analytes. Its unique optical properties make it suitable for use in dye-sensitized solar cells .
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. In photodynamic therapy, the compound targets cancer cells, and upon light activation, it produces ROS that selectively destroy the malignant cells. The molecular targets include cellular membranes, proteins, and nucleic acids .
Comparaison Avec Des Composés Similaires
- 5,10,15,20-Tetrakis(4-methylphenyl)porphyrin
- 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
Comparison: 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin is unique due to the presence of methyl groups at the 3-position of the phenyl rings, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different photophysical properties and reactivity patterns, making it suitable for specific applications in catalysis and photodynamic therapy .
Propriétés
Formule moléculaire |
C48H56N4 |
|---|---|
Poids moléculaire |
689.0 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(3-methylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C48H56N4/c1-29-9-5-13-33(25-29)45-37-17-19-39(49-37)46(34-14-6-10-30(2)26-34)41-21-23-43(51-41)48(36-16-8-12-32(4)28-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-15-7-11-31(3)27-35/h5-17,19,22,24-28,37-52H,18,20-21,23H2,1-4H3 |
Clé InChI |
XIUDDLCTXKGDHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C9=CC=CC(=C9)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
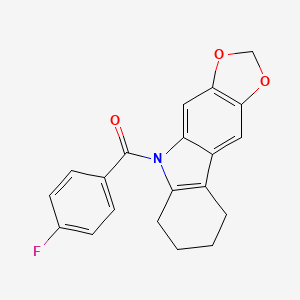
![5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13414439.png)

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
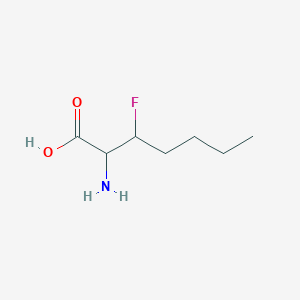
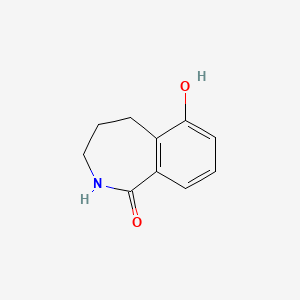
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)

![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
